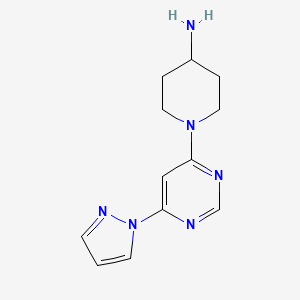
1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)piperidin-4-amine is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring, with a piperidine ring attached to the pyrimidine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)piperidin-4-amine can be synthesized through a multi-step process involving the condensation of hydrazinopyrimidines with acetylacetone or 1,1,3,3-tetramethoxypropane to form the pyrazole ring . The resulting intermediate is then reacted with piperidine under suitable conditions to yield the final product. The reaction conditions typically involve heating and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur on the pyrimidine ring, facilitated by reagents such as sodium hydride or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)piperidin-4-amine has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its heterocyclic structure.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)piperidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting various biochemical pathways .
Similar Compounds:
- 6-(1H-Pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness: this compound is unique due to its specific combination of pyrazole, pyrimidine, and piperidine rings, which confer distinct electronic and steric properties. This uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds, potentially leading to novel therapeutic applications .
Propriétés
Formule moléculaire |
C12H16N6 |
|---|---|
Poids moléculaire |
244.30 g/mol |
Nom IUPAC |
1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidin-4-amine |
InChI |
InChI=1S/C12H16N6/c13-10-2-6-17(7-3-10)11-8-12(15-9-14-11)18-5-1-4-16-18/h1,4-5,8-10H,2-3,6-7,13H2 |
Clé InChI |
MALDAPRANKITQU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N)C2=NC=NC(=C2)N3C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


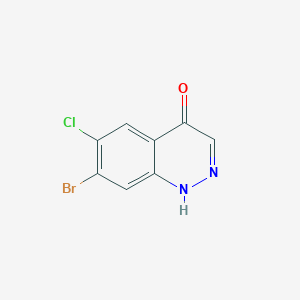





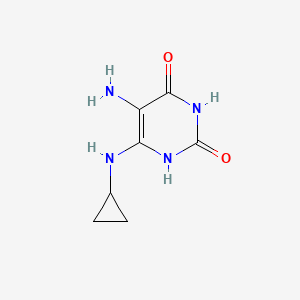
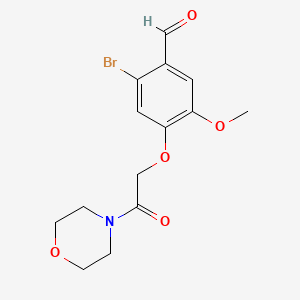


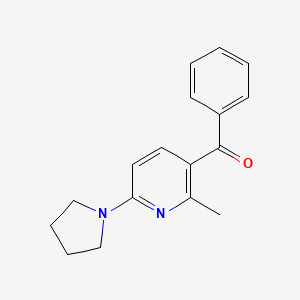

![Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B11796643.png)
![tert-Butyl 6-methyl-4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B11796649.png)
